molecular formula C9H9NO B1273037 4-Methylbenzyl isocyanate CAS No. 56651-57-1

4-Methylbenzyl isocyanate

Cat. No. B1273037
CAS RN: 56651-57-1
M. Wt: 147.17 g/mol
InChI Key: KNYDWDHLGFMGCO-UHFFFAOYSA-N
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Description

4-Methylbenzyl isocyanate is a chemical compound that is related to various benzyl isocyanate derivatives. While the provided papers do not directly discuss 4-methylbenzyl isocyanate, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of 4-methylbenzyl isocyanate.

Synthesis Analysis

The synthesis of related benzyl isocyanate compounds often involves the use of catalysts and protective groups. For instance, N-(4-methylbenzyl)benzamide was synthesized using CuI as a catalyst, indicating that transition metal catalysts may be useful in the synthesis of 4-methylbenzyl isocyanate as well . Additionally, the synthesis of polyisocyanate compounds based on dibenzyl structures suggests that 4-methylbenzyl isocyanate could potentially be used as a building block for more complex polyisocyanate materials .

Molecular Structure Analysis

The molecular structure of benzyl isocyanate derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a sulfonamide compound related to 4-methylbenzyl isocyanate was characterized using these methods, providing detailed information about bond lengths and angles . This suggests that similar methods could be employed to analyze the molecular structure of 4-methylbenzyl isocyanate.

Chemical Reactions Analysis

Benzyl isocyanate compounds are reactive towards nucleophiles due to the presence of an electrophilic isocyanate group. The reactions of 4-methylbenzyl thiocyanate with various nucleophiles have been investigated, showing preferential attack at different electrophilic sites depending on the nucleophile . This indicates that 4-methylbenzyl isocyanate would also exhibit selective reactivity towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl isocyanate derivatives can be influenced by substituents on the benzyl ring. For example, the introduction of a bromo substituent was found to improve the charge/discharge performance of a lithium-ion battery when used as an electrolyte additive . This suggests that the methyl group in 4-methylbenzyl isocyanate could similarly affect its physical and chemical properties, potentially making it useful in various applications.

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Polymer Synthesis : 4-Methylbenzyl isocyanate has been utilized in the synthesis of optically active aromatic isocyanates and polymers. For instance, Maeda and Okamoto (1998) described the synthesis of novel optically active poly(phenyl isocyanate)s bearing an (S)-(α-methylbenzyl)carbamoyl group, highlighting its potential in creating polymers with specific optical properties (Maeda & Okamoto, 1998).

Organic Chemistry and Reactions

  • Nucleophilic Substitution : Ōae et al. (1983) explored the reactions of 4-methylbenzyl thiocyanate with various nucleophiles, demonstrating the compound's reactivity and versatility in organic synthesis (Ōae, Yamada, Fujimori, & Kikuchi, 1983).

Biochemistry and Toxicology

  • Isocyanate-specific Biomarkers : Sabbioni et al. (2000) discussed the formation of isocyanate-specific hemoglobin adducts in rats exposed to methylenediphenyl diisocyanate, a compound related to 4-methylbenzyl isocyanate. This research contributes to understanding the biomarkers of exposure to isocyanates (Sabbioni, Hartley, Henschler, Höllrigl-Rosta, Koeber, & Schneider, 2000).

Safety and Hazards

4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-(isocyanatomethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDWDHLGFMGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369886
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl isocyanate

CAS RN

56651-57-1
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of p-methyl benzylamine (25 g, 0.21 mol) in CH2Cl2 (200 mL) and aqueous saturated solution of sodium bicarbonate (200 mL) was cooled to 0° C. and then treated dropwise with a 20% solution of phosgene in toluene (100 mL). The reaction was stirred at room temperature for 20 minutes and then the organic layer removed and the aqueous layer back-extracted with CH2Cl2. The organic layer was dried (Na2SO4) and the solvent removed in vacuo to give 20.6 g 1-isocyanatomethyl-4-methyl-benzene that was utilized directly in the next reaction without purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylbenzyl isocyanate
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4-Methylbenzyl isocyanate
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4-Methylbenzyl isocyanate

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